4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Nav1.8 Sodium Channel Pain Pharmacology

4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (CAS 1219454-63-3, IUPAC: 4-[2,5-bis(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide) is a synthetic, fluorinated pyridine-2-carboxamidine derivative with a molecular formula of C14H9F6N3O and a molecular weight of 349.23 g/mol. This compound belongs to a class of bis(trifluoromethyl)phenyl-substituted N-hydroxy-pyridine-2-carboxamidines that are of interest as pharmacological tool compounds and as building blocks in materials science.

Molecular Formula C14H9F6N3O
Molecular Weight 349.23 g/mol
CAS No. 1219454-63-3
Cat. No. B1416945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
CAS1219454-63-3
Molecular FormulaC14H9F6N3O
Molecular Weight349.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F
InChIInChI=1S/C14H9F6N3O/c15-13(16,17)8-1-2-10(14(18,19)20)9(6-8)7-3-4-22-11(5-7)12(21)23-24/h1-6,24H,(H2,21,23)
InChIKeyQYPGPFARGQARRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (CAS 1219454-63-3): Procurement-Relevant Baseline Profile


4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (CAS 1219454-63-3, IUPAC: 4-[2,5-bis(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide) is a synthetic, fluorinated pyridine-2-carboxamidine derivative with a molecular formula of C14H9F6N3O and a molecular weight of 349.23 g/mol . This compound belongs to a class of bis(trifluoromethyl)phenyl-substituted N-hydroxy-pyridine-2-carboxamidines that are of interest as pharmacological tool compounds and as building blocks in materials science. Its 2,5-bis(trifluoromethyl)phenyl substitution pattern distinguishes it from the more widely studied 2,4-regioisomer (CAS 1219454-30-4), leading to distinct electronic and steric properties that can translate into measurable differences in biological target engagement and solid-state behavior [1][2]. The compound is commercially available with a typical purity of ≥95% .

Structurally matched negative control for Nav1.8 programs
2,5-Bis(trifluoromethyl)phenyl building block with lower ionization potential vs 3,5-isomer
Certified regioisomeric identity (InChI Key confirmed)

Why In-Class Substitution Fails for CAS 1219454-63-3: Positional Isomer and Electronic Structure Considerations


Positional isomerism on the bis(trifluoromethyl)phenyl ring is not a minor structural nuance; it fundamentally governs the compound's electronic configuration, molecular packing, and biological target engagement. The 2,5-regioisomer exhibits a unique interplay between inductive and mesomeric effects of the ortho- and meta-positioned trifluoromethyl groups, resulting in lower ionization potential and enhanced hole mobility relative to the 3,5-counterpart [2]. In parallel, pharmacological profiling reveals that this 2,5-regioisomer is essentially inactive at the human Nav1.8 voltage-gated sodium channel (IC50 > 100,000 nM) [1], whereas numerous pyridine-carboxamide analogs bearing alternative substitution patterns show nanomolar Nav1.8 inhibitory potency [3]. Consequently, simply substituting a 2,4- or 3,5-bis(trifluoromethyl)phenyl analog for this compound would risk both unintended electronic behavior and off-target pharmacology, making compound-specific, analytical-identity-confirmed procurement a scientific necessity.

Target regioisomer
Substitution concern
2,5-Regioisomer (CAS 1219454-63-3) – Nav1.8-inactive, lower ionization potential
2,4-Regioisomer (CAS 1219454-30-4) – Target engagement and electronic properties may differ
2,5-Regioisomer – enhanced hole mobility
3,5-Regioisomer – Higher IP, lower hole mobility may not meet design requirements

Quantitative Differentiation Guide for CAS 1219454-63-3: Head-to-Head and Class-Level Evidence


Nav1.8 Inhibitory Activity: 2,5-Regioisomer vs. Pyridine-Carboxamide Analog Class

The 2,5-bis(trifluoromethyl)phenyl regioisomer exhibits a striking >1,000-fold difference in Nav1.8 inhibitory potency relative to structure-activity expectations for the pyridine-carboxamide class [1][2]. While many pyridine-carboxamide derivatives are designed as potent Nav1.8 inhibitors achieving IC50 values in the low nanomolar range (e.g., 15–33 nM reported for representative compounds in US20220227732A1), the 2,5-regioisomer displays an IC50 exceeding 100,000 nM [1]. This profound potency gap makes the compound a valuable negative-control or selectivity-profiling tool in Nav1.8 drug discovery programs.

Nav1.8 Inhibitory Activity
Head-to-head
IC₅₀ > 100,000 nM
vs 15–33 nM (active pyridine-carboxamide class)
> 3,000-fold lower potency
Supports negative-control / selectivity profiling
Reported patch-clamp data; cross-study comparable
Nav1.8 Sodium Channel Pain Pharmacology

Electronic Structure Differentiation: 2,5- vs. 3,5-Bis(trifluoromethyl)phenyl Moiety

In a systematic study of bis(trifluoromethyl)phenyl-substituted aromatic diamines, the 2,5-regioisomer consistently yielded lower ionization potential (IP) values and enhanced hole mobilities compared to the analogous 3,5-substituted compounds [1]. This electronic differentiation arises from the unique balance of inductive electron-withdrawing and mesomeric electron-donating effects when CF3 groups occupy the 2- and 5-positions, leading to closer molecular packing and improved charge-transport properties [1]. Although the study was conducted on diamine systems, the electronic influence of the 2,5-bis(trifluoromethyl)phenyl fragment is a transferable class-level property relevant to any π-conjugated scaffold bearing this acceptor unit.

Electronic Structure
Class-level inference
Lower ionization potential
Enhanced hole mobility (2,5- vs 3,5-)
Guides hole-transport material selection
Class-level property from diamine analogs; data to verify for exact compound
Organic Electronics Hole Transport Ionization Potential

Chemical Identity and Purity Verification: 2,5- vs. 2,4-Regioisomer

Commercial batches of CAS 1219454-63-3 are supplied at a certified purity of 95.0% (HPLC) . The regioisomeric identity is unambiguously confirmed by the InChI Key QYPGPFARGQARRC-UHFFFAOYSA-N, which encodes the 2,5-disubstitution pattern on the phenyl ring. The corresponding 2,4-regioisomer (CAS 1219454-30-4) has the InChI Key MFQBAJVOOYAWEG-UHFFFAOYSA-N and is a chemically distinct entity with different physical, electronic, and biological properties. Cross-contamination between these regioisomers during synthesis can occur if intermediates are not rigorously purified; therefore, verified regioisomeric purity is a non-negotiable procurement criterion.

Regioisomeric Identity
Specification review
InChI Key QYPGPFARGQARRC-UHFFFAOYSA-N
Purity 95.0% (HPLC); distinct from 2,4-isomer
Ensures correct regioisomer procurement
CoA verification recommended
Regioisomer Purity Quality Control Procurement Specification

Research and Industrial Application Scenarios for CAS 1219454-63-3 Driven by Quantitative Differentiation


Nav1.8 Drug Discovery: Negative Control / Selectivity Profiling

The >100,000 nM Nav1.8 IC50 of the 2,5-regioisomer [1] makes it an ideal structurally matched negative control for pyridine-carboxamide Nav1.8 inhibitor programs. When paired with active analogs showing nanomolar potency, this compound enables rigorous validation of target engagement, selectivity profiling against off-target sodium channel isoforms, and assessment of cellular toxicity independent of Nav1.8-mediated pharmacology.

Organic Electronics: Hole-Transport Material Development

The 2,5-bis(trifluoromethyl)phenyl moiety confers lower ionization potential and enhanced hole mobility compared to the 3,5-regioisomer [2]. Researchers developing hole-transport layers for OLEDs, perovskite solar cells, or organic field-effect transistors can exploit this property by incorporating the 2,5-regioisomer as an electron-acceptor building block in donor–acceptor architectures, potentially achieving lower device turn-on voltages and higher charge-carrier mobility.

Regioisomer-Specific Structure–Activity Relationship (SAR) Studies

The marked difference in Nav1.8 activity between the 2,5-regioisomer [1] and active regioisomers provides a compelling case for systematic SAR exploration. Procurement of the pure 2,5-isomer enables head-to-head comparisons with the 2,4-isomer (CAS 1219454-30-4) and other positional variants to deconvolute the contribution of CF3 group positioning to target binding, metabolic stability, and physicochemical properties such as logP and solubility.

Coordination Chemistry and Metal–Organic Framework (MOF) Synthesis

The N-hydroxy-pyridine-2-carboxamidine scaffold is a versatile bidentate ligand for transition metals [3]. The electron-withdrawing 2,5-bis(trifluoromethyl)phenyl substituent modulates the Lewis basicity of the amidine/oxime donors, altering the stability and luminescent/magnetic properties of the resulting metal complexes relative to less electron-deficient analogs. This makes the compound a valuable ligand precursor for designing Zn(II), Ni(II), and Mn(II) complexes with tailored photophysical or magnetic behavior.

Application
Selection Property
Validation Focus
Nav1.8 negative control & selectivity profiling
Structurally matched inactive regioisomer
Confirm lack of Nav1.8 inhibition; verify matched scaffold
Hole-transport layer building block
2,5-bis(trifluoromethyl)phenyl acceptor
Ionization potential and hole mobility characterization
Regioisomer SAR exploration
Certified 2,5-regioisomeric identity
Comparative target engagement and physicochemical profiling
Metal-complex ligand precursor
N-hydroxy-pyridine-2-carboxamidine chelator
Stability and photophysical/magnetic properties of Zn, Ni, Mn complexes
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